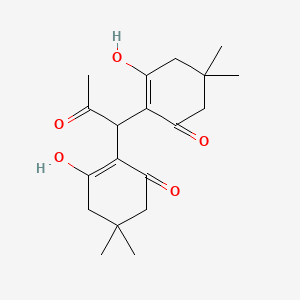
2,2'-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound features a central oxopropane unit flanked by two hydroxy-dimethylcyclohexenone groups, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) typically involves the reaction of 3-hydroxy-5,5-dimethylcyclohex-2-enone with an appropriate oxopropane derivative under acidic conditions. One common method includes the use of trifluoroacetic acid in a toluene medium, which promotes the intramolecular cyclization of the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function. These interactions are crucial for its applications in biology and medicine .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(2-Oxopropane-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione): A ninhydrin derivative with similar structural features but different functional groups.
2,2’-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): Another compound with a similar core structure but different substituents.
Uniqueness
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C19H26O5 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-2-oxopropyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H26O5/c1-10(20)15(16-11(21)6-18(2,3)7-12(16)22)17-13(23)8-19(4,5)9-14(17)24/h15,21,23H,6-9H2,1-5H3 |
Clé InChI |
STQSJWJNFLBRFK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


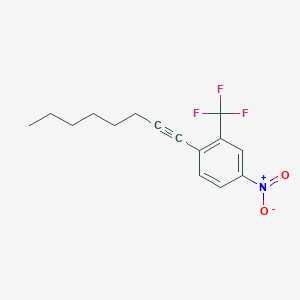
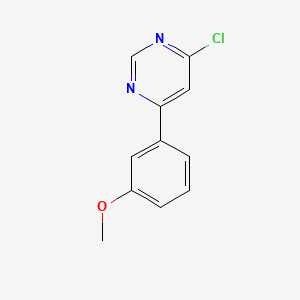
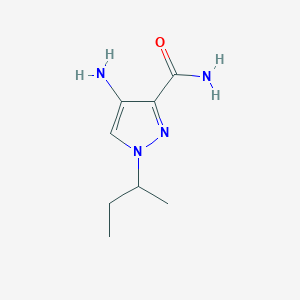

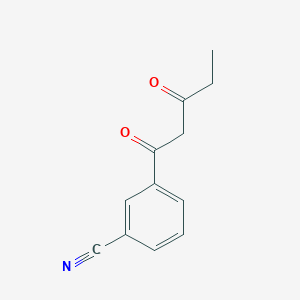
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
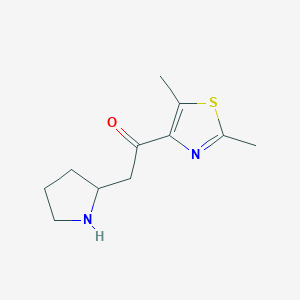
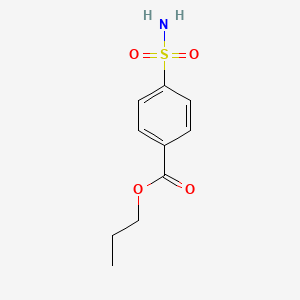


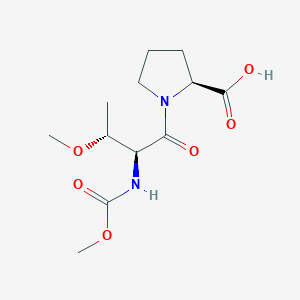
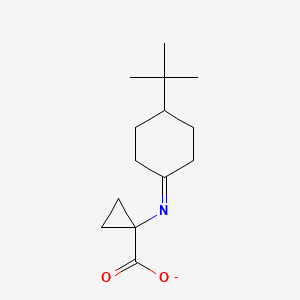
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)

